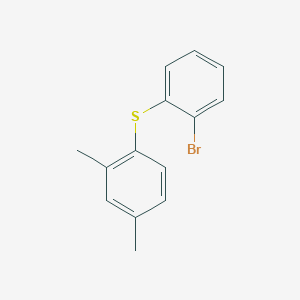

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTISJUBEGSYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262043 | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-41-2 | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this compound. This document synthesizes available data with expert insights into synthetic methodologies and analytical interpretation.

Introduction and Overview

This compound, a diaryl sulfide, is a molecule of significant interest in medicinal chemistry, primarily recognized as a key intermediate and impurity in the synthesis of the antidepressant Vortioxetine.[1][2] Its structure, featuring a substituted aromatic core, makes it a valuable building block in the construction of more complex pharmaceutical agents. Understanding its chemical behavior, synthesis, and purification is therefore critical for process optimization and quality control in drug manufacturing.

This guide will delve into the known physicochemical properties of the compound, provide a detailed, field-proven protocol for its synthesis via modern cross-coupling techniques, and discuss its analytical characterization.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, we can compile its fundamental identifiers and infer some properties based on its structure and data from chemical suppliers.

Nomenclature and Identifiers

-

Systematic Name: 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene[2]

-

Common Name: this compound

Physicochemical Data

The following table summarizes the available and computed physicochemical data for this compound. It is important to note that properties like melting and boiling points are not consistently reported in public literature and should be determined empirically.

| Property | Value / Information | Source(s) |

| Purity (Commercial) | Typically ≥95% - 97% | [1][3][4][5] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Boiling Point | Not reported | [6] |

| Melting Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) and insoluble in water. | Inferred |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [4][6] |

| Topological Polar Surface Area (TPSA) | 0 Ų (Computed) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.22 (Computed) | [1] |

Synthesis of this compound: A Modern Approach

The formation of the C-S bond in diaryl sulfides is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While the classical Ullmann condensation (a copper-catalyzed reaction) is a traditional method for forming such bonds, it often requires harsh reaction conditions.[7][8] Furthermore, for certain substrates, these reactions can be low-yielding. A patent related to the synthesis of Vortioxetine intermediates notes that the copper-catalyzed coupling is not efficient for producing this specific diaryl sulfide.[9]

Therefore, a more robust and reliable method is the Palladium-catalyzed C-S cross-coupling reaction, often referred to as a Buchwald-Hartwig amination-type reaction adapted for thiols. This approach offers higher yields, milder conditions, and greater functional group tolerance.[2]

Proposed Synthetic Route: Palladium-Catalyzed C-S Coupling

The recommended synthetic pathway involves the reaction of 2,4-dimethylbenzenethiol with a suitable aryl halide, such as 1,2-dibromobenzene or 2-bromoiodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Fig 1. Proposed synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for palladium-catalyzed C-S coupling reactions.

Materials:

-

1,2-Dibromobenzene

-

2,4-Dimethylbenzenethiol

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium Carbonate (K₂CO₃), finely ground and dried

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add Palladium(II) Acetate (0.02 eq) and Xantphos (0.04 eq). Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add the finely ground Potassium Carbonate (2.0 eq). Then, add 1,2-Dibromobenzene (1.0 eq) and Anhydrous Toluene.

-

Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. Then, add 2,4-Dimethylbenzenethiol (1.1 eq) via syringe.

-

Heating: Heat the reaction mixture to 110°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanistic Insights: The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving the palladium center.

Caption: Fig 2. Generalized catalytic cycle.

The cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) complex. This is followed by the coordination and deprotonation of the thiol by the base, leading to a palladium-thiolate complex. The final and crucial step is the reductive elimination, which forms the desired C-S bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical as it facilitates the reductive elimination step and prevents catalyst decomposition.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data is not publicly available, the following techniques would be employed, with expected characteristic features.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region (approx. 6.8-7.6 ppm) showing signals for the protons on both aromatic rings. Two singlets in the aliphatic region (approx. 2.2-2.5 ppm) corresponding to the two methyl groups. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm) for the 12 aromatic carbons. A signal for the carbon bearing the bromine atom would be in this region. Two signals in the aliphatic region (approx. 20-22 ppm) for the two methyl carbons. |

| FT-IR | C-H stretching (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. C=C stretching (aromatic) in the 1450-1600 cm⁻¹ region. C-S stretching vibrations may be observed in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, CH₃, and cleavage of the C-S bond. |

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of any vapors or dust.[10][11]

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. While detailed public data on its properties is limited, a robust synthesis can be achieved using modern palladium-catalyzed cross-coupling methods, which offer significant advantages over traditional techniques. This guide provides a comprehensive framework for its synthesis, characterization, and handling, empowering researchers to utilize this compound effectively in their work.

References

-

ChemUniverse. This compound [Q07312]. [Link]

-

Pharmaffiliates. CAS No : 960203-41-2 | Product Name : this compound. [Link]

-

MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]

- Google Patents. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. An Ulmann‐type reaction in diaryl sulfide synthesis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 960203-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

Introduction

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is a diaryl sulfide of significant interest within the pharmaceutical industry, primarily recognized as a process-related impurity in the synthesis of the multimodal antidepressant, Vortioxetine.[1] The robust control and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive walkthrough of the structure elucidation of this compound, offering field-proven insights into the synthetic rationale and the application of modern analytical techniques for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of impurity identification and control.

Synthetic Pathway and Mechanistic Rationale

The synthesis of diaryl sulfides is often achieved through cross-coupling reactions, with the Ullmann condensation being a classic and effective method.[2] This approach involves the copper-catalyzed reaction of an aryl halide with a thiol. For the targeted synthesis of this compound, a logical approach is the reaction of 2-bromobenzenethiol with 1-iodo-2,4-dimethylbenzene.

Proposed Synthetic Protocol: Ullmann Condensation

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Reactants: Add 2-bromobenzenethiol (1.0 eq.) and 1-iodo-2,4-dimethylbenzene (1.2 eq.) to the flask, followed by a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

The choice of a copper catalyst is central to the Ullmann condensation, facilitating the C-S bond formation.[2] The ligand, 1,10-phenanthroline, enhances the solubility and reactivity of the copper catalyst. The basic conditions provided by potassium carbonate are essential for the deprotonation of the thiol, forming the nucleophilic thiolate.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound requires a multi-pronged analytical approach. The following diagram illustrates the logical flow of the structure elucidation process, starting from the synthesis and proceeding through various spectroscopic analyses.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Ion Peak: The molecular formula of this compound is C₁₄H₁₃BrS.[3] The expected monoisotopic mass would be approximately 292.997 g/mol . The mass spectrum should exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of the C-S bonds and the loss of the bromine atom. Key expected fragments are listed in the table below.

| m/z (Predicted) | Fragment Ion | Description |

| 292/294 | [C₁₄H₁₃BrS]⁺ | Molecular ion peak with bromine isotopic pattern |

| 213 | [C₁₄H₁₃S]⁺ | Loss of the bromine radical |

| 185 | [C₁₂H₉S]⁺ | Loss of bromine and two methyl groups |

| 121 | [C₈H₉]⁺ | 2,4-dimethylphenyl cation |

| 108 | [C₆H₄S]⁺ | Thiophenolate cation |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Aromatic C-H Stretching: Expect sharp absorption bands in the region of 3050-3100 cm⁻¹.

-

Aliphatic C-H Stretching: Absorption bands corresponding to the methyl groups should appear in the 2850-3000 cm⁻¹ region.

-

Aromatic C=C Bending: Characteristic peaks for aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ range.

-

C-S Stretching: A weak to medium absorption band for the C-S stretch is anticipated around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-6' | 7.6 - 7.7 | d | ~8.0 | 1H |

| H-3', H-4', H-5' | 7.0 - 7.4 | m | - | 3H |

| H-3, H-5, H-6 | 6.8 - 7.2 | m | - | 3H |

| 2-CH₃ | 2.3 - 2.4 | s | - | 3H |

| 4-CH₃ | 2.2 - 2.3 | s | - | 3H |

-

Causality behind Predictions: The aromatic protons on the brominated ring (H-3' to H-6') are expected to be in the downfield region due to the electron-withdrawing effect of the bromine atom and the sulfur linkage. The protons on the dimethylphenyl ring (H-3, H-5, H-6) will also be in the aromatic region but may be slightly more shielded. The two methyl groups will appear as sharp singlets in the upfield region.

The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) |

| C-1' | 138 - 140 |

| C-2' | 120 - 122 |

| C-3' | 133 - 135 |

| C-4' | 127 - 129 |

| C-5' | 128 - 130 |

| C-6' | 126 - 128 |

| C-1 | 130 - 132 |

| C-2 | 139 - 141 |

| C-3 | 131 - 133 |

| C-4 | 136 - 138 |

| C-5 | 125 - 127 |

| C-6 | 130 - 132 |

| 2-CH₃ | 20 - 22 |

| 4-CH₃ | 19 - 21 |

-

Trustworthiness of Assignments: The predicted chemical shifts are based on established substituent effects on benzene rings.[4] The carbons directly attached to the sulfur (C-1' and C-1) and the bromine (C-2') will have their resonances significantly influenced. The methyl-substituted carbons (C-2 and C-4) will also be downfield. The methyl carbons will appear in the characteristic upfield aliphatic region.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons. We expect to see correlations between the aromatic protons on each ring, helping to trace the connectivity within each phenyl system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This allows for the unambiguous assignment of the protonated carbons (the aromatic C-H and methyl C signals).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations include:

-

Correlations from the methyl protons (2-CH₃ and 4-CH₃) to the quaternary carbons of the dimethylphenyl ring (C-1, C-2, and C-4).

-

Correlations from the aromatic protons to the quaternary carbons, particularly the crucial correlation from protons on both rings to the carbons flanking the sulfur atom (C-1 and C-1'), which definitively establishes the diaryl sulfide linkage.

-

Conclusion

The structure of this compound can be unequivocally elucidated through a systematic combination of synthesis and spectroscopic analysis. The proposed Ullmann condensation provides a reliable route to the target compound. Subsequent analysis by mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies the key functional groups. The cornerstone of the elucidation process is a comprehensive suite of 1D and 2D NMR experiments, which, when interpreted in concert, provide an unambiguous map of the molecular structure. This in-depth guide serves as a robust framework for the characterization of this and other related diaryl sulfide impurities, ensuring the highest standards of scientific integrity and regulatory compliance in drug development.

References

-

ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

- Google Patents. (n.d.). EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)

-

MDPI. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. [Link]

Sources

An In-Depth Technical Guide to (2-Bromophenyl)(2,4-dimethylphenyl)sulfane: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane, also known by its IUPAC name 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene, is a diaryl sulfide that has garnered significant interest in medicinal and process chemistry.[1][2] Its primary relevance stems from its role as a key intermediate in the synthesis of the multimodal antidepressant drug, Vortioxetine.[3] Understanding the fundamental properties, synthesis, and handling of this compound is crucial for researchers involved in the development of related pharmaceuticals and for chemists exploring novel synthetic methodologies. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis via modern cross-coupling techniques, and an exploration of its chemical significance.

Core Molecular and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data are essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃BrS | [1][2][4][5][6] |

| Molecular Weight | 293.22 g/mol | [1][2][4][7] |

| CAS Number | 960203-41-2 | [1][4][5][8] |

| Synonyms | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene, Vortioxetine Impurity 63 | [1][2][4] |

| Purity (Typical) | ≥95-97% | [4][5][8] |

| Recommended Storage | 2-8°C in a dry, sealed environment | [1][8] |

Synthesis Methodology: A Mechanistic Perspective

The formation of the C-S bond in diaryl sulfides like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. This approach, a variation of the well-established Buchwald-Hartwig amination, provides a powerful and versatile method for constructing carbon-heteroatom bonds.[1][5]

The synthesis involves the reaction of an aryl halide (1,2-dibromobenzene) with a thiophenol (2,4-dimethylthiophenol) in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10][11]

Conceptual Workflow for Synthesis

Caption: Palladium-catalyzed synthesis workflow.

Expertise in Action: Causality Behind Experimental Choices

-

Choice of Aryl Halide: While 2-bromochlorobenzene could be used, 1,2-dibromobenzene is often selected as the starting material. The carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) center than the carbon-chlorine bond, allowing for more selective reaction at one of the bromine sites under carefully controlled conditions. Using a slight excess of the thiophenol can help drive the reaction to monosubstitution.

-

Catalyst System (Palladium & Ligand): The catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This Pd(0) complex undergoes oxidative addition into the C-Br bond of 1,2-dibromobenzene. The choice of a bulky, electron-rich phosphine ligand (like Xantphos or a biarylphosphine) is critical. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents catalyst decomposition, thereby increasing reaction efficiency and yield.[6]

-

Role of the Base: A non-nucleophilic, sterically hindered base such as sodium tert-butoxide (NaOtBu) is essential. Its primary role is to deprotonate the thiophenol, forming the more nucleophilic thiolate anion.[6] This thiolate then displaces the bromide from the palladium complex. The bulky nature of the base prevents it from competing as a nucleophile and causing unwanted side reactions.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on established principles of Buchwald-Hartwig C-S coupling reactions.

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, ~1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, ~2-4 mol%), and sodium tert-butoxide (~1.2 equivalents). The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene as the solvent, followed by 2,4-dimethylthiophenol (1.0 equivalent).[12][13][14] Stir the mixture for 10-15 minutes. Finally, add 1,2-dibromobenzene (~1.1 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting thiophenol is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield this compound as a pure product.

Application in Drug Development: The Vortioxetine Case

This compound is not an end-product but a critical stepping stone. In the synthesis of Vortioxetine, the remaining bromine atom serves as a handle for a subsequent C-N cross-coupling reaction with piperazine.

Caption: Role as a key drug synthesis intermediate.

Interestingly, while the bromo- intermediate can be used, some patented processes indicate a preference for converting it to the iodo-analog, (2-Iodophenyl)(2,4-dimethylphenyl)sulfane, prior to the final coupling step.[4] Mechanistically, the carbon-iodine bond is even more reactive than the carbon-bromine bond, often allowing the subsequent C-N coupling to proceed under milder conditions or with higher efficiency, which is a critical consideration in large-scale pharmaceutical production.[4]

Conclusion

This compound is a compound of significant synthetic utility, primarily as a well-defined intermediate in pharmaceutical manufacturing. Its core properties are well-documented, and its synthesis relies on robust and mechanistically understood palladium-catalyzed cross-coupling technology. For researchers in drug development, a firm grasp of the synthesis and reactivity of this molecule is essential for process optimization, impurity profiling, and the development of next-generation therapeutic agents.

References

-

ChemUniverse. This compound [Q07312]. [Link]

-

Pharmaffiliates. CAS No : 960203-41-2 | Product Name : this compound. [Link]

-

PubChem. 1-((2-Bromophenyl)thio)-2,4-dimethylbenzene. [Link]

- Google Patents. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)

-

PubChem. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. [Link]

-

Google Patents. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office - EP 2981520 B1. [Link]

- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. 2,4-Dimethylbenzenethiol. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemscene.com [chemscene.com]

- 4. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. 960203-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 11. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 12. 13616-82-5 Cas No. | 2,4-Dimethylthiophenol | Apollo [store.apolloscientific.co.uk]

- 13. 2,4-Dimethylthiophenol (13616-82-5) at Nordmann - nordmann.global [nordmann.global]

- 14. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Characterization of Vortioxetine Impurity 63

Executive Summary

This guide provides a comprehensive scientific framework for the identification, characterization, and control of Vortioxetine Impurity 63. Vortioxetine is a multimodal antidepressant, and ensuring its purity is paramount for patient safety and regulatory compliance.[1][] This document details the strategic approach to impurity profiling, focusing specifically on Impurity 63, a critical process-related intermediate. We will explore the logical progression from initial detection using advanced chromatographic techniques to definitive structural elucidation by mass spectrometry and nuclear magnetic resonance spectroscopy. The protocols and rationale presented herein are grounded in established regulatory principles, such as the ICH Q3A/B guidelines, and are designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality of active pharmaceutical ingredients (APIs).[3][4]

The Imperative of Impurity Profiling in Vortioxetine Development

Vortioxetine's unique pharmacological profile as a serotonin modulator and stimulator underscores its therapeutic importance in treating major depressive disorder.[1][] The synthesis of such a complex molecule, however, can result in the formation of impurities. These can be organic (starting materials, by-products, intermediates, degradation products), inorganic, or residual solvents.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.

The ICH Q3A (for new drug substances) and Q3B (for new drug products) guidelines establish a framework based on quantitative thresholds that dictate the level of analytical scrutiny required.[3][5][6]

-

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

-

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[3][4]

Failure to rigorously identify and control impurities that exceed these thresholds can lead to significant delays in drug development and regulatory approval. This guide focuses on the practical application of these principles to a specific, known impurity in Vortioxetine synthesis.

Unveiling Impurity 63: A Process-Related Intermediate

Through analysis of reference standard catalogs and synthesis literature, "Vortioxetine Impurity 63" has been identified as a key process-related impurity, not a degradation product.[7][8] This distinction is critical as it directs the investigation toward the manufacturing process rather than the drug's stability profile.

Key Identifiers for Impurity 63:

| Identifier | Value | Source |

| Chemical Name | 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene | [9] |

| CAS Number | 960203-41-2 | [7][8] |

| Molecular Formula | C₁₄H₁₃BrS | [8] |

| Molecular Weight | 293.22 g/mol | [8] |

| Classification | Process-Related Impurity / Synthesis Intermediate | [9] |

This compound is a crucial building block in several patented Vortioxetine synthesis routes.[9][10] It is typically formed by the reaction of 2,4-dimethylthiophenol with a di-halogenated benzene, such as 2-bromoiodobenzene, before the final coupling step with piperazine to form the Vortioxetine molecule.[10][11] Its presence in the final API signifies an incomplete reaction or inefficient purification.

Caption: Simplified synthesis pathway showing Impurity 63 as a key intermediate.

A Strategic Workflow for Impurity Identification

A systematic and multi-faceted analytical strategy is essential for the unambiguous identification and characterization of an unknown impurity. The workflow is designed to move from detection and provisional quantification to definitive structural proof.

Caption: Logical workflow for the identification and control of a pharmaceutical impurity.

Detection and Quantification: HPLC Method Development

The foundational step is to develop a robust, stability-indicating high-performance liquid chromatography (HPLC) method capable of separating the API from all known and potential impurities.

Causality: A "stability-indicating" method is crucial because it must be able to separate the impurity of interest from any products that might form under stress conditions (e.g., heat, light, oxidation).[12][13] This ensures that the peak corresponding to Impurity 63 is pure and not co-eluting with a degradant, which would lead to inaccurate quantification and misidentification.

Protocol: Stability-Indicating RP-HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds like Vortioxetine and its impurities.[14] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape and ionization for MS compatibility. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 20% B to 80% B over 30 minutes | A gradient is necessary to elute compounds with a range of polarities and ensure separation of closely related structures. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[15] |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV/DAD at 226 nm | Vortioxetine has a strong chromophore with optimal absorbance around this wavelength.[15] DAD allows for peak purity assessment. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Self-Validation: This method's suitability is confirmed through forced degradation studies. Vortioxetine is subjected to acid, base, oxidative (e.g., H₂O₂), thermal, and photolytic stress.[12][16] The stressed samples are then analyzed. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main Vortioxetine peak and the peak corresponding to Impurity 63.

Isolation of Impurity 63 for Structural Analysis

To perform definitive structural analysis using techniques like NMR, the impurity must be isolated from the API and other components in a pure form and sufficient quantity (typically 1-5 mg).[17][18]

Causality: Analytical HPLC provides concentration data but does not yield enough physical material for characterization. Preparative HPLC uses the same separation principles but on a larger scale to physically isolate the compound of interest.

Protocol: Semi-Preparative HPLC Isolation

-

Method Scaling: Adapt the analytical HPLC method to a semi-preparative scale. This involves using a wider diameter column (e.g., 250 x 10 mm), increasing the flow rate proportionally (e.g., 4-5 mL/min), and preparing a highly concentrated sample solution.

-

Sample Injection: Perform multiple injections of the concentrated sample solution onto the preparative column.

-

Fraction Collection: Monitor the column eluent with the UV detector. Use an automated fraction collector to capture the eluent corresponding to the Impurity 63 peak into separate vials or test tubes.

-

Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to identify the purest fractions containing the target impurity.

-

Pooling and Evaporation: Pool the pure fractions together. Remove the solvent using a rotary evaporator or lyophilizer to obtain the isolated, solid impurity.

Definitive Structure Elucidation

With the pure impurity isolated, a combination of high-resolution mass spectrometry and NMR spectroscopy is used for unambiguous structure determination.[17][19][20]

High-Resolution Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS provides two critical pieces of information: the precise molecular weight, which helps determine the elemental composition, and the fragmentation pattern, which offers clues about the molecule's substructures.[19]

Protocol & Expected Data:

-

Technique: Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS).[12]

-

Analysis: Infuse the isolated impurity or analyze via a rapid LC gradient.

-

Expected Results:

-

Accurate Mass: Detection of a molecular ion [M+H]⁺ corresponding to the exact mass of C₁₄H₁₃BrS. The high-resolution measurement should confirm the presence of one bromine atom (from its characteristic isotopic pattern) and one sulfur atom.

-

MS/MS Fragmentation: Inducing fragmentation of the parent ion will yield daughter ions. The fragmentation pattern should be consistent with the structure of 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene, likely showing losses corresponding to the dimethylphenyl or bromophenyl moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS provides the formula and fragments, NMR spectroscopy maps the complete carbon-hydrogen framework of the molecule, revealing atom-to-atom connectivity. It is the gold standard for structural elucidation.[16][20]

Protocol & Expected Data Interpretation:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

-

Expected Results:

-

¹H NMR: Will show distinct signals for the aromatic protons on the bromophenyl ring and the dimethylphenyl ring, along with two sharp singlets for the two methyl groups. Integration of these signals will confirm the number of protons in each environment.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the 14 carbons in the molecule.

-

2D-HSQC: Correlates each proton signal with its directly attached carbon, confirming the C-H framework.

-

2D-HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing the structure together, as it will show correlations between the methyl protons and the aromatic carbons of the dimethylphenyl ring, and crucially, will help establish the connectivity across the sulfur bridge. The combined data from these experiments will provide unequivocal proof of the structure.

-

Summary and Control Strategy

The systematic application of the workflow described—from detection by a stability-indicating HPLC method to isolation and subsequent analysis by HRMS and multidimensional NMR—provides an unassailable identification of Vortioxetine Impurity 63 as 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene.

Once identified, a control strategy must be implemented. This involves:

-

Sourcing a Reference Standard: Obtain a certified reference standard of Impurity 63.[7][21]

-

Method Validation: Validate the analytical HPLC method according to ICH Q2(R1) guidelines for the quantification of Impurity 63.

-

Specification Setting: Establish an acceptance criterion (a maximum allowable limit) for Impurity 63 in the final Vortioxetine API specification, in line with ICH Q3A thresholds.[3]

-

Process Optimization: If levels of Impurity 63 are consistently high, the manufacturing process should be revisited to optimize the coupling reaction or improve the purification steps to ensure compliance.

References

-

Vortioxetine EP Impurities & USP Related Compounds. SynThink. [Link]

-

Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. PubMed. [Link]

-

HPLC method development and degradation studies for vortioxetine. The Pharma Review. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Vortioxetine Impurities and Related Compound. Veeprho. [Link]

-

Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. ResearchGate. [Link]

-

Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. ResearchGate. [Link]

-

Influence of Crystal Disorder on the Forced Oxidative Degradation of Vortioxetine HBr. PubMed. [Link]

-

Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. [Link]

-

Vortioxetine Impurities. SynZeal. [Link]

-

Vortioxetine-impurities. Pharmaffiliates. [Link]

-

Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink Research Chemicals. [Link]

-

A Guide to the Vortioxetine Synthesis Process. Arborpharmachem. [Link]

-

Structural Elucidation of Unknown Impurity. Veeprho. [Link]

-

separation and quantification of structurally similar impurities by hplc method of vortioxetine hydrobromide- an antidepressant drug. European Chemical Bulletin. [Link]

-

Impurity Profiling and Structure Elucidation via ACD/Labs. YouTube. [Link]

-

Vortioxetine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

- Analysis method of related substances in vortioxetine hydrobromide.

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

-

Vortioxetine Hydrobromide Synthesis: A Deep Dive into 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene. Arborpharmachem. [Link]

-

Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. NIH National Center for Biotechnology Information. [Link]

-

Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. YouTube. [Link]

-

Vortioxetine API: Technical Guide for Experts. Arborpharmachem. [Link]

-

Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]

-

Vortioxetine Impurity 63. Axios Research. [Link]

-

Pharmaffiliates Vortioxetine-impurities. Nitrosamine-Standards. [Link]

-

(PDF) Development of a simple HPLC method for the quantitation of vortioxetine in pharmaceuticals using DoE approach. ResearchGate. [Link]

-

Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link]

-

Vortioxetine Impurity 63. Chromato Scientific. [Link]

-

Synthesis of Vortioxetine Hydrobromide. Chinese Journal of Pharmaceuticals. [Link]

- EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

-

N-Methyl Vortioxetine HBr. TLC Pharmaceutical Standards. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. premier-research.com [premier-research.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 7. Vortioxetine Impurity 63 - CAS - 960203-41-2 | Axios Research [axios-research.com]

- 8. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 9. nbinno.com [nbinno.com]

- 10. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epa.oszk.hu [epa.oszk.hu]

- 15. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. veeprho.com [veeprho.com]

- 18. youtube.com [youtube.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Physical Properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane, a key intermediate in the synthesis of the multimodal antidepressant, Vortioxetine. While extensive experimental data for this specific compound is not publicly available, this document synthesizes existing information, presents computational predictions, and details the standard methodologies for the experimental determination of its core physical characteristics. Understanding these properties is crucial for its handling, reaction optimization, and quality control in a research and development setting.

Chemical Identity and Molecular Structure

This compound is a diaryl sulfide characterized by a 2-bromophenyl group and a 2,4-dimethylphenyl group linked by a sulfur atom.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 1-((2-Bromophenyl)thio)-2,4-dimethylbenzene, Vortioxetine Impurity 63 | [1] |

| CAS Number | 960203-41-2 | [2] |

| Molecular Formula | C₁₄H₁₃BrS | [1] |

| Molecular Weight | 293.22 g/mol | [1] |

| Purity | Typically available at ≥95% | [1][2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="CH₃", fontcolor="#34A853"]; C14 [label="CH₃", fontcolor="#34A853"];

// Phenyl ring 1 bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on phenyl ring 1 C1 -- Br; C2 -- S;

// Phenyl ring 2 bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Substituents on phenyl ring 2 C7 -- S; C8 -- C13; C10 -- C14;

// Positioning C1 [pos="1,1!"]; C2 [pos="0,2!"]; C3 [pos="0,3!"]; C4 [pos="1,4!"]; C5 [pos="2,3!"]; C6 [pos="2,2!"]; Br [pos="1,0!"]; S [pos="-1,1.5!"]; C7 [pos="-2,2!"]; C8 [pos="-2,3!"]; C9 [pos="-3,3.5!"]; C10 [pos="-4,3!"]; C11 [pos="-4,2!"]; C12 [pos="-3,1.5!"]; C13 [pos="-1.5,4!"]; C14 [pos="-5,3.5!"]; }

Caption: 2D structure of this compound.

Predicted and Known Physical Properties

| Property | Value | Source/Method |

| Physical State | Not specified, likely a solid at room temperature | Inferred from storage conditions |

| Melting Point | Not available | - |

| Boiling Point | Not available | [3] |

| Density | Not available | - |

| Solubility | Not available | - |

| LogP (Octanol-Water Partition Coefficient) | 5.21714 | Computationally Predicted[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | Computationally Predicted[1] |

| Number of Rotatable Bonds | 2 | Computationally Predicted[1] |

| Hydrogen Bond Donors | 0 | Computationally Predicted[1] |

| Hydrogen Bond Acceptors | 1 | Computationally Predicted[1] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. Some suppliers recommend 2-8°C. | [1][3][4] |

Context in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Vortioxetine. Its purity and physical characteristics directly impact the yield and purity of the final active pharmaceutical ingredient (API).

Caption: Simplified synthetic pathway showing the role of the target compound.

Experimental Protocols for Physical Property Determination

While specific experimental data is lacking for this compound, the following are standard, validated protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Boiling Point Determination (Under Reduced Pressure)

Given the high molecular weight and likely high boiling point, distillation would be performed under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

-

Heating: The sample in the round-bottom flask is heated gently in a heating mantle.

-

Data Collection: The temperature and pressure at which a steady stream of distillate is collected are recorded.

-

Correction: The observed boiling point is corrected to standard pressure using a nomograph or the Clausius-Clapeyron equation if required.

Solubility Assessment

Solubility is determined by observing the dissolution of the solute in a range of solvents of varying polarity. This is crucial for selecting appropriate solvents for reaction, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A panel of solvents is chosen, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed at room temperature and with gentle heating. Solubility is categorized as soluble, partially soluble, or insoluble.

Spectroscopic and Chromatographic Characterization

While not strictly physical properties, spectroscopic and chromatographic data are essential for the identification and quality control of this compound. Companies that synthesize or supply this compound as a reference standard for Vortioxetine would provide a certificate of analysis with such data.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the bromo and methyl substituents.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups. For this molecule, characteristic peaks for aromatic C-H and C=C bonds would be expected.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic bromo-sulfur compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of Vortioxetine. While a comprehensive, experimentally determined dataset of its physical properties is not currently in the public domain, this guide provides the available information, predicted values, and the standard methodologies for their determination. For researchers and developers, a thorough in-house characterization of this intermediate is essential for ensuring the robustness and reproducibility of the Vortioxetine synthesis.

References

Sources

Spectroscopic Characterization of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. This compound is a notable intermediate and impurity in the synthesis of Vortioxetine, a multimodal antidepressant.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, process optimization, and regulatory compliance in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals, offering both practical methodologies and detailed data interpretation.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₃BrS, possesses a diaryl sulfide core structure.[1][2] Its molecular weight is 293.22 g/mol .[1] The molecule consists of a 2-bromophenyl ring and a 2,4-dimethylphenyl ring linked by a sulfur atom. The specific arrangement of these moieties gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and differentiation from other related impurities.

Molecular Structure and Numbering Scheme:

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure and numbering of this compound.

Synthesis Context

This compound is often formed as a key intermediate or a process-related impurity during the synthesis of Vortioxetine. One common synthetic route involves the palladium-catalyzed coupling of 2,4-dimethylthiophenol with 1-bromo-2-iodobenzene or 1,2-dibromobenzene. The formation of this sulfane is a critical step, and its subsequent reaction with piperazine leads to the formation of Vortioxetine. Due to the potential for side reactions and the presence of structurally similar starting materials and intermediates, the development of robust analytical methods to identify and quantify this compound is crucial for ensuring the purity of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecule's connectivity.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance at 0 ppm, which does not overlap with most organic signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic regions of the spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A proton-decoupled sequence should be used to simplify the spectrum and improve sensitivity.

-

Predicted ¹H NMR Data

Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.55 | d | 1H | H-6' |

| 7.35 - 7.25 | m | 2H | H-3', H-5' |

| 7.20 - 7.10 | m | 2H | H-3, H-5 |

| 6.95 - 6.90 | d | 1H | H-6 |

| 2.40 | s | 3H | 2-CH₃ |

| 2.30 | s | 3H | 4-CH₃ |

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Region (6.90 - 7.60 ppm): The spectrum will be complex due to the presence of two substituted benzene rings. The proton on the 2-bromophenyl ring adjacent to the bromine atom (H-6') is expected to be a doublet at the most downfield position due to the deshielding effects of both the bromine and sulfur atoms. The remaining protons on the 2-bromophenyl ring (H-3', H-5') and the 2,4-dimethylphenyl ring (H-3, H-5, H-6) will appear as a series of multiplets.

-

Methyl Region (2.30 - 2.40 ppm): Two sharp singlets are predicted for the two methyl groups. The methyl group at the 2-position is likely to be slightly more downfield than the methyl group at the 4-position due to its proximity to the sulfur atom.

Predicted ¹³C NMR Data

Data Presentation:

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 138 | C-2, C-4 |

| 135 - 130 | C-1', C-3', C-5' |

| 130 - 125 | C-1, C-3, C-5, C-6 |

| 125 - 120 | C-2', C-4', C-6' |

| 21.5 | 4-CH₃ |

| 20.5 | 2-CH₃ |

Data Interpretation:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum.

-

Aromatic Region (120 - 140 ppm): A total of 12 signals are expected for the aromatic carbons, although some may overlap. The carbons directly attached to the sulfur atom (C-1 and C-1') and the bromine atom (C-2') will have distinct chemical shifts. The carbons bearing the methyl groups (C-2 and C-4) will also be readily identifiable.

-

Aliphatic Region (20 - 22 ppm): Two signals are expected for the two methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for MS Data Acquisition

Rationale: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of the compound with minimal fragmentation. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Predicted Mass Spectrum Data

Data Presentation:

| m/z | Relative Intensity (%) | Assignment |

| 292/294 | 100/98 | [M]⁺ (isotopic pattern for Br) |

| 213 | 40 | [M - Br]⁺ |

| 121 | 60 | [C₈H₉S]⁺ |

Data Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The most prominent peaks are expected to be:

-

Molecular Ion ([M]⁺): A pair of peaks at m/z 292 and 294, with nearly equal intensity, corresponding to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.

-

Fragment Ions: A significant fragment at m/z 213, corresponding to the loss of the bromine atom. Another prominent fragment at m/z 121, corresponding to the 2,4-dimethylthiophenyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Predicted IR Spectrum Data

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1600-1450 | Strong | C=C stretching (aromatic) |

| 1200-1000 | Strong | C-S stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 750-650 | Strong | C-Br stretching |

Data Interpretation:

The IR spectrum will show characteristic absorption bands for the aromatic rings, the methyl groups, and the carbon-sulfur and carbon-bromine bonds.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

-

C-S and C-Br Stretching: The C-S and C-Br stretching vibrations will appear in the fingerprint region of the spectrum (below 1200 cm⁻¹).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is essential for quality control in the synthesis of Vortioxetine. This guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, MS, and IR data for this compound, along with detailed experimental protocols and interpretation. By following these guidelines, researchers and drug development professionals can confidently identify and characterize this important impurity, ensuring the safety and efficacy of the final pharmaceutical product.

References

- Google Patents. (CN106349132A - Vortioxetine intermediate impurities and preparing method and use thereof).

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Characterization of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral acquisition protocols, signal assignments, and the underlying principles governing the observed chemical shifts and coupling patterns.

Introduction: The Structural Significance of Diaryl Sulfides

Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous pharmaceuticals and functional materials. Their utility is intrinsically linked to the precise arrangement of substituents on their aromatic rings, which dictates their three-dimensional conformation and, consequently, their biological activity or material properties. This compound, a key intermediate in the synthesis of pharmaceuticals like vortioxetine, exemplifies the importance of this structural class[1].

Accurate and unambiguous structural elucidation is paramount in the development of molecules containing the diaryl sulfide motif. High-resolution NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing granular insights into the molecular architecture. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a robust framework for its characterization.

Predicted NMR Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 7.60 - 7.55 | dd | J ≈ 8.0, 1.5 |

| H-3' | 7.35 - 7.30 | dd | J ≈ 8.0, 1.5 |

| H-4', H-5' | 7.20 - 7.10 | m | |

| H-6 | 7.25 - 7.20 | d | J ≈ 8.0 |

| H-5 | 7.05 - 7.00 | dd | J ≈ 8.0, 2.0 |

| H-3 | 6.95 - 6.90 | d | J ≈ 2.0 |

| 4-CH₃ | 2.35 | s | |

| 2-CH₃ | 2.25 | s |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature and position of the substituents.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | 140 - 138 |

| C-2' | 125 - 123 |

| C-3' | 133 - 131 |

| C-4' | 128 - 126 |

| C-5' | 129 - 127 |

| C-6' | 128 - 126 |

| C-1 | 135 - 133 |

| C-2 | 142 - 140 |

| C-3 | 132 - 130 |

| C-4 | 139 - 137 |

| C-5 | 131 - 129 |

| C-6 | 136 - 134 |

| 4-CH₃ | 21 - 20 |

| 2-CH₃ | 20 - 19 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and rigorous experimental approach is essential. The following protocol is recommended for a 400 MHz or higher field NMR spectrometer.

Sample Preparation

-

Compound Purity : Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra[2].

-

Solvent Selection : Use deuterated chloroform (CDCl₃) as the solvent, as it is a common solvent for organic compounds and its residual proton and carbon signals are well-characterized[3][4].

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C)[3].

¹H NMR Spectroscopy

-

Pulse Sequence : A standard single-pulse experiment (zg30 or similar).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Temperature : 298 K.

¹³C NMR Spectroscopy

-

Pulse Sequence : A proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width : 220-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, as the natural abundance of ¹³C is low.

-

Temperature : 298 K.

Spectral Interpretation and Rationale

The interpretation of the NMR spectra hinges on understanding the electronic and steric effects of the substituents on the aromatic rings.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the overlapping signals of the seven aromatic protons.

-

2-Bromophenyl Ring : The proton ortho to the bromine atom (H-3') is expected to be deshielded due to the inductive effect of bromine. The proton para to the bromine (H-5') will also be influenced. The protons on this ring will exhibit characteristic doublet of doublets and multiplet patterns due to ortho and meta couplings.

-

2,4-Dimethylphenyl Ring : The two methyl groups are electron-donating, leading to a general upfield shift (shielding) of the protons on this ring compared to unsubstituted benzene. The protons H-3, H-5, and H-6 will show distinct splitting patterns based on their coupling with neighboring protons.

-

Methyl Groups : The two methyl groups will appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

Quaternary Carbons : The carbons attached to the sulfur atom (C-1 and C-1'), the bromine atom (C-2'), and the methyl groups (C-2 and C-4) are quaternary and will typically show weaker signals in the spectrum.

-

Substituent Effects : The bromine atom will cause a downfield shift for the carbon it is attached to (C-2'). The methyl groups will cause a downfield shift for the carbons they are attached to (C-2 and C-4) and an upfield shift for the ortho and para carbons.

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound using NMR data follows a logical progression.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectroscopic data provide a definitive fingerprint for this compound. A thorough understanding of the predicted spectral features, coupled with a robust experimental protocol, enables the unambiguous confirmation of its molecular structure. This technical guide serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of diaryl sulfides and related compounds, ensuring the scientific integrity of their work.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

Mass spectrometry analysis of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane

Executive Summary

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₁₄H₁₃BrS), a diaryl sulfide of interest in pharmaceutical development and chemical synthesis.[1][2] We present a detailed analytical strategy centered on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and highly informative method for semi-volatile organosulfur compounds.[3][4][5] This document elucidates the foundational principles, from sample preparation and instrument configuration to the intricate interpretation of mass spectra. Key discussions include the predictable isotopic patterns arising from bromine and the characteristic fragmentation pathways of diaryl sulfides. The methodologies herein are designed to be self-validating, providing researchers with the expertise to achieve accurate and reproducible characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a key intermediate and potential impurity in the synthesis of various target molecules, including pharmaceuticals.[1][2] Its unambiguous identification and purity assessment are critical for process optimization, quality control, and regulatory compliance. Mass spectrometry offers unparalleled sensitivity and structural insight, making it the definitive technique for this purpose.